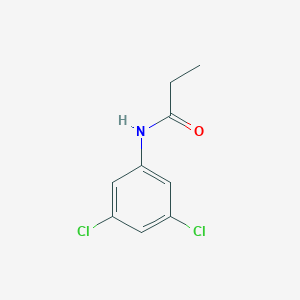
N-(3,5-dichlorophenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)propanamide, also known as DCPA, is a chemical compound that belongs to the family of amides. It is a white crystalline powder that is commonly used as a herbicide to control the growth of weeds in various crops such as fruits, vegetables, and ornamental plants. DCPA is known for its selective action against certain types of weeds, making it a popular choice among farmers and gardeners. However, DCPA has also been the subject of scientific research due to its potential health and environmental effects.
Mecanismo De Acción
N-(3,5-dichlorophenyl)propanamide works by inhibiting the growth of weeds through the disruption of their cell division and growth processes. Specifically, this compound inhibits the enzyme acetolactate synthase, which is involved in the production of essential amino acids in plants. This leads to the accumulation of toxic compounds in the plant cells, ultimately resulting in their death.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects on plants, animals, and humans. Some of the most notable effects include:
- Plant Growth Inhibition: this compound inhibits the growth of weeds by disrupting their cell division and growth processes, ultimately leading to their death.
- Low Toxicity to Non-Target Organisms: this compound has been found to have low toxicity to non-target organisms such as birds and mammals. However, its impact on soil microorganisms and aquatic organisms has been a subject of scientific research.
- Liver and Kidney Damage: Long-term exposure to this compound has been associated with certain health effects such as liver and kidney damage in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,5-dichlorophenyl)propanamide has several advantages and limitations for use in lab experiments. Some of the most notable advantages include:
- Selective Action: this compound has a selective action against certain types of weeds, making it a popular choice among farmers and gardeners.
- Low Toxicity: this compound has been found to have low acute toxicity to humans, making it a relatively safe chemical to work with in a lab setting.
Some of the limitations of this compound for use in lab experiments include:
- Environmental Impact: this compound has been found to have a potential impact on soil microorganisms and aquatic organisms, making it a less desirable choice for certain types of experiments.
- Limited Use: this compound is primarily used as a herbicide, limiting its potential applications in lab experiments.
Direcciones Futuras
There are several potential future directions for research on N-(3,5-dichlorophenyl)propanamide. Some of the most notable areas of research include:
- Environmental Impact: Further research is needed to better understand the potential impact of this compound on soil microorganisms and aquatic organisms.
- Health Effects: Additional studies are needed to investigate the long-term health effects of this compound exposure in humans.
- Alternative Herbicides: Researchers are exploring alternative herbicides to this compound that may have less of an impact on the environment and human health.
Métodos De Síntesis
N-(3,5-dichlorophenyl)propanamide can be synthesized through a multi-step process that involves the reaction of 3,5-dichlorobenzoic acid with propionyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with ammonia to form this compound. This synthesis method has been extensively studied and optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-(3,5-dichlorophenyl)propanamide has been the subject of numerous scientific studies due to its potential impact on human health and the environment. Researchers have investigated the effects of this compound on various organisms, including plants, animals, and humans. Some of the most notable research applications of this compound include:
- Weed Control: this compound is commonly used as a herbicide to control the growth of weeds in various crops. Researchers have studied the effectiveness of this compound in controlling different types of weeds and its impact on crop yields.
- Environmental Impact: this compound has been found to have a low toxicity to non-target organisms such as birds and mammals. However, its impact on soil microorganisms and aquatic organisms has been a subject of scientific research.
- Health Effects: this compound has been found to have low acute toxicity to humans. However, long-term exposure to this compound has been associated with certain health effects such as liver and kidney damage.
Propiedades
Número CAS |
50824-85-6 |
|---|---|
Fórmula molecular |
C9H9Cl2NO |
Peso molecular |
218.08 g/mol |
Nombre IUPAC |
N-(3,5-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h3-5H,2H2,1H3,(H,12,13) |
Clave InChI |
LHMVKQWXRUZZJG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC(=C1)Cl)Cl |
SMILES canónico |
CCC(=O)NC1=CC(=CC(=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



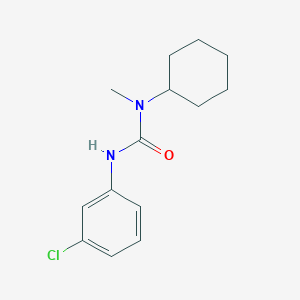
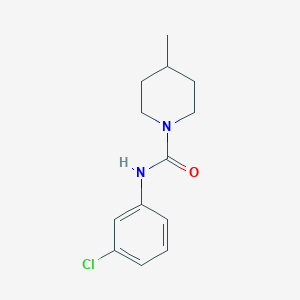
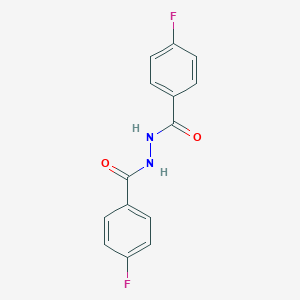
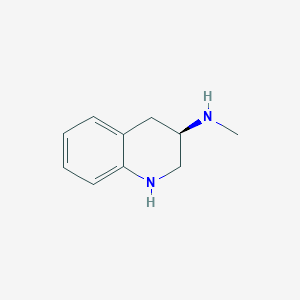

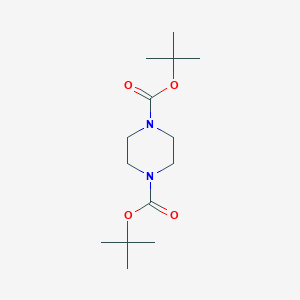
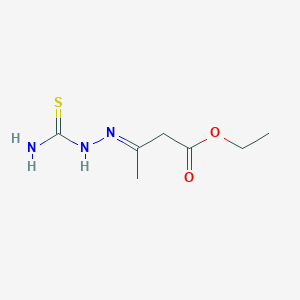
![N'-{3-[(anilinocarbothioyl)amino]propyl}-N-phenylthiourea](/img/structure/B185508.png)
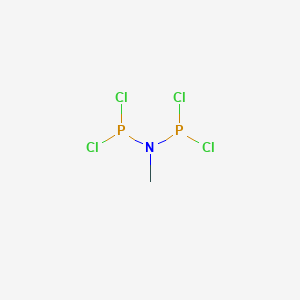
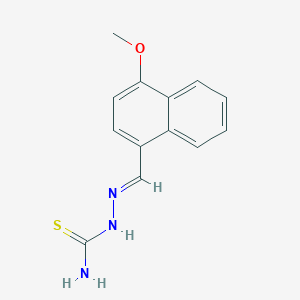
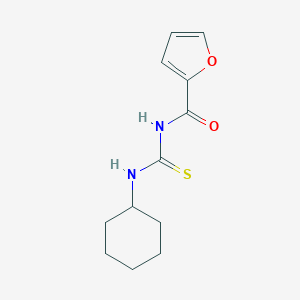
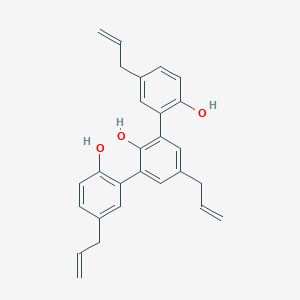

![[(E)-(5-nitrothiophen-2-yl)methylideneamino]thiourea](/img/structure/B185519.png)